Propyl carbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-2-3-7-4(5)6/h2-3H2,1H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTOKMNHRPSGFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060833 | |
| Record name | Propyl carbamate | |
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Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] Powder; [MSDSonline] | |
| Record name | n-Propyl carbamate | |
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Boiling Point |
196 °C | |
| Record name | PROPYL CARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2588 | |
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Solubility |
SOL IN WATER, ETHANOL & DIETHYL ETHER, SOL IN ACETONE, In water, 7.64X10+4 mg/L at 25 °C | |
| Record name | PROPYL CARBAMATE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1 MM HG @ 52.4 °C | |
| Record name | PROPYL CARBAMATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2588 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
PRISMS | |
CAS No. |
627-12-3 | |
| Record name | Propyl carbamate | |
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| Record name | Propyl carbamate | |
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| Record name | PROPYL CARBAMATE | |
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| Record name | Carbamic acid, propyl ester | |
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| Record name | Propyl carbamate | |
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| Record name | Propyl carbamate | |
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| Record name | PROPYLCARBAMATE | |
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| Record name | PROPYL CARBAMATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2588 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
60 °C | |
| Record name | PROPYL CARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2588 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies and Chemical Transformations of Propyl Carbamate
Established Synthesis Routes for Propyl Carbamate (B1207046)
The preparation of propyl carbamate has been documented for over a century, with early methods relying on readily available, though sometimes hazardous, starting materials. Modern approaches have focused on improving yields, simplifying procedures, and utilizing less toxic reagents.
The first documented synthesis of n-propyl carbamate was by Cahours in 1873, who prepared it by heating urea (B33335) with an excess of n-propyl alcohol. nih.govorgsyn.org This method, while foundational, involves high temperatures and long reaction times. orgsyn.org
Other early methods involved the reaction of propyl chloroformate, a derivative of the highly toxic phosgene (B1210022), with ammonia. orgsyn.orgwikipedia.org An alternative route involved treating n-propyl alcohol with cyanogen (B1215507) chloride in the presence of hydrochloric acid. nih.gov These methods, while effective, utilize reagents that are now recognized as highly toxic and environmentally damaging, prompting the search for safer alternatives. uantwerpen.besharif.edu
Contemporary research has been driven by the principles of green chemistry, aiming to replace hazardous reactants like phosgene and its derivatives. sharif.edumdpi.com This has led to the development of protocols that use carbon dioxide or other renewable C1 sources as the carbonylating agent.
Direct synthesis from carbon dioxide is an attractive green alternative. rsc.org CO2 can react with primary amines, such as propylamine (B44156), to form a carbamic acid intermediate. uio.nomdpi.com This intermediate can then be reacted further to produce the desired carbamate. Under dry conditions and in the presence of another amine molecule, this reaction forms stable carbamate-ammonium ion pairs which are key to the synthesis. nih.govdiva-portal.orgacs.org
One specific application involves the synthesis of propyl N-octylcarbamate from n-octylamine, CO2, and n-propanol, a reaction efficiently catalyzed by nanostructured β-gallium oxide, achieving selectivities as high as ~70%. mdpi.com Another approach uses calcium carbide as a dehydrating agent to overcome the thermodynamic limitations of water-producing reactions, enabling the direct synthesis of carbamates from amines, CO2, and an alcohol. rsc.org
Computational studies have also elucidated the iridium-catalyzed synthesis of enantioenriched allyl carbamates using CO2 and propylamine, highlighting the role of the in-situ-formed this compound as the active nucleophile. uio.no
A significant advancement in green carbamate synthesis is the use of 4-propylcatechol (B1198796) carbonate, a shelf-stable and renewable C1 reactant. researchgate.netresearchgate.netx-mol.com This reactant is prepared from renewable 4-propylcatechol, which can be derived from wood, and dimethyl carbonate, which can be sourced from CO2. uantwerpen.beresearchgate.net
The synthesis of carbamates using this method is a two-step process performed under mild conditions. uantwerpen.be
First, the 4-propylcatechol carbonate is treated with an alcohol at 50–80 °C in the presence of a Lewis acid catalyst, such as Zn(OAc)2·2H2O. uantwerpen.beresearchgate.net
The resulting intermediate is then reacted with an amine at room temperature to form the target carbamate and the 4-propylcatechol by-product, which can be recycled. uantwerpen.beresearchgate.net
This protocol advantageously avoids the use of toxic isocyanate intermediates. uantwerpen.bex-mol.com
Modern and Green Synthesis Protocols
Reaction Mechanisms in this compound Synthesis
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new catalysts. The formation of this compound often proceeds via carbamoylation, where the carbamoyl (B1232498) group is transferred to a nucleophile.
Catalysts play a pivotal role in modern carbamate synthesis, enabling milder reaction conditions and higher selectivity.
Acid-Catalyzed Carbamoylation with Cyanate (B1221674): A common solvent-free method for preparing primary carbamates involves the reaction of an alcohol with sodium cyanate in the presence of an acid catalyst, such as silica (B1680970) sulfuric acid or trichloroacetic acid. tubitak.gov.trarkat-usa.org The proposed mechanism proceeds in several steps:
The acid reacts with sodium cyanate to generate isocyanic acid. tubitak.gov.trarkat-usa.org
A proton from the acid then adds to the nitrogen of the isocyanic acid, forming a reactive intermediate. tubitak.gov.trarkat-usa.org
The final carbamate product is formed through the nucleophilic attack of the alcohol (e.g., propanol) on the carbon of this intermediate. tubitak.gov.trarkat-usa.org
CO2-Based Carbamoylation: In syntheses utilizing carbon dioxide and an amine, the mechanism involves the initial formation of a carbamic acid. uio.nomdpi.com Computational studies on the iridium-catalyzed allylic substitution with CO2 and propylamine have shown that the iridium complex does not activate the CO2 directly. uio.no Instead, the free propylamine reacts with CO2, assisted by a base, to form an ionic this compound. uio.no This carbamate species then acts as the nucleophile, attacking the iridium-allyl complex to form the final product. uio.no This highlights a pathway where the amine itself facilitates the incorporation of CO2 before the key bond-forming step.
Data Tables
Table 1: Comparison of Selected Synthesis Routes for this compound and Related Carbamates This table is interactive. Click on headers to sort.
| Route Description | Reactants | Catalyst/Conditions | Key Feature | Reference(s) |
|---|---|---|---|---|
| Early Thermal Method | Urea, n-Propanol | Heating, excess alcohol | First documented synthesis | nih.gov, orgsyn.org |
| Chloroformate Route | Propyl chloroformate, Ammonia | - | Utilizes toxic phosgene derivative | orgsyn.org, wikipedia.org |
| Cyanate/Acid Route | n-Propanol, Sodium cyanate | Trichloroacetic acid or Silica sulfuric acid | Solvent-free, avoids phosgene | tubitak.gov.tr, arkat-usa.org |
| Direct CO2 Synthesis | n-Octylamine, CO2, n-Propanol | β-Gallium oxide nanostructures | Green, direct use of CO2 | mdpi.com |
| Renewable C1 Reactant | 4-Propylcatechol carbonate, Alcohol, Amine | Zn(OAc)2·2H2O / Room Temp. | Uses renewable, recyclable C1 source | researchgate.net, x-mol.com, uantwerpen.be |
Table 2: Catalysts in Carbamate Synthesis This table is interactive. Click on headers to sort.
| Catalyst | Reaction Type | Key Findings | Reference(s) |
|---|---|---|---|
| β-Gallium Oxide | CO2 + Amine + Alcohol | Nanostructured catalysts show high selectivity (~70%) for carbamates. | mdpi.com |
| Zinc Acetate (Zn(OAc)2) | Alcoholysis of a cyclic carbonate | Effective Lewis acid for the first step in the renewable C1 reactant route. | researchgate.net, uantwerpen.be |
| Iridium Complex | CO2 + Amine + Allyl Chloride | Catalyzes enantioselective formation of allyl carbamates; mechanism involves nucleophilic attack by in-situ formed carbamate. | uio.no |
| Silica Sulfuric Acid | Alcohol + Sodium Cyanate | An efficient solid acid for solvent-free synthesis of primary carbamates. | arkat-usa.org |
Ligand Dissociation and Intermediate Formation
The behavior of this compound in chemical reactions, particularly as a ligand in coordination chemistry, is characterized by specific dissociation pathways and the formation of reactive intermediates. In dissociative mechanisms, a ligand is lost from a metal complex, resulting in an intermediate with a lower coordination number. britannica.comsathyabama.ac.in This process is often the slow, rate-determining step in ligand substitution reactions for saturated 18-electron complexes. libretexts.org
Computational studies on iridium-catalyzed reactions have provided detailed insights into the role of this compound as a nucleophile. acs.org In the enantioselective synthesis of allyl carbamates, the process does not involve direct activation of CO2 by the iridium complex. Instead, this compound is formed in situ from the reaction of propylamine and CO2, assisted by a base like DABCO. acs.org This leads to the formation of an ionic this compound intermediate. acs.org This intermediate then engages in an Sₙ2-like nucleophilic attack on an iridium-bound allyl fragment. acs.org The transition state for this nucleophilic attack is a key step, with a calculated energy barrier of 17.6 kcal/mol. acs.org
In a broader context, alkyl carbamates, including this compound, can act as ligands for various metal centers, such as platinum(IV). acs.org Studies on platinum(IV) complexes with axial carbamate ligands have shown that alkyl carbamates are more effective electron donors compared to their aryl counterparts. acs.org This property allows them to better stabilize the electron-poor platinum(IV) oxidation state. acs.org However, increased steric bulk on the carbamate ligand can favor ligand dissociation, a crucial step for subsequent reactions or the biological activity of the complex. acs.org The formation of carbamate intermediates is also critical in other catalytic systems; for instance, a ruthenium(II) complex utilizes a carbamate intermediate in the catalytic conversion of H₂O to H₂. nih.gov
The general mechanism for dissociative substitution can be summarized as follows:
Dissociation: The parent complex loses a ligand, forming a coordinatively unsaturated intermediate. This step is typically slow. libretexts.org
Association: The unsaturated intermediate rapidly binds with an incoming ligand to form the final product. libretexts.org
Chemical Transformations and Derivatives of this compound
This compound serves as a versatile building block for a range of chemical transformations, enabling the synthesis of more complex molecules and functional derivatives.
While direct esterification of the carbamate group is less common, amidation and, more specifically, N-arylation reactions are significant transformations for this compound. Copper-catalyzed cross-coupling reactions provide an effective method for the mono-N-arylation of primary alkyl carbamates. researchgate.net Research has demonstrated the C-N coupling of n-propyl carbamate with phenyl iodide using a copper(I) iodide (CuI) catalyst, a process that notably does not require expensive ligands. researchgate.net
Transamidation, the conversion of one amide or carbamate to another, is a fundamental reaction in organic synthesis. rsc.orgorganic-chemistry.org While many methods focus on amide-to-amide conversion, the principles are relevant to carbamate chemistry. For instance, nickel-catalyzed transamidation of secondary aliphatic amides can be achieved by first activating the amide nitrogen with a tert-butyloxycarbonyl (Boc) group, which is itself a carbamate structure. rsc.org This activation weakens the C-N bond, facilitating cleavage and substitution by an incoming amine. rsc.org Furthermore, the synthesis of tert-butyl (2-oxo-2-phenylacetyl)(propyl)carbamate demonstrates a reaction involving a this compound derivative, highlighting its utility in building more complex amide structures. rsc.org
The basic structure of this compound can be extensively modified to generate a diverse library of derivatives with tailored properties.
The propyl chain of this compound can be altered to include various functional groups. A range of polar-substituted carbamic acid esters have been synthesized, including derivatives where the propyl group is modified. google.com Examples include compounds like 3-chloropropyl N-methyl carbamate, showcasing the introduction of a halogen onto the alkyl chain. google.com
In the search for new therapeutic agents, complex molecules incorporating a this compound moiety have been developed. One study focused on potential acetylcholinesterase inhibitors by preparing N-alkyl carbamates, including n-propyl carbamates, derived from α-substituted N-benzylamides of γ-hydroxybutyric acid. nih.gov This work illustrates how the core this compound structure can be appended to larger, biologically relevant scaffolds. nih.gov
The following table presents examples of this compound derivatives with modifications on the alkyl chain.
| Derivative Name | Modification on Propyl Chain | Context/Application | Reference |
| 3-Chloropropyl N-methyl carbamate | Chlorine at C3 position | Synthesis of polar-substituted esters | google.com |
| n-Propyl carbamate of N-benzylamide of γ-hydroxybutyric acid | Attached to a larger bioactive molecule | Potential acetylcholinesterase inhibitor | nih.gov |
A significant strategy in medicinal chemistry involves the incorporation of heterocyclic rings into molecular structures to enhance biological activity. This compound is a suitable scaffold for such modifications. A prominent example is the anthelmintic drug Albendazole, which is chemically named methyl 5-(propylthio)-2-benzimidazolecarbamate. nih.gov This structure features a benzimidazole (B57391) ring system attached to the carbamate nitrogen, with a propyl group present as a thioether. nih.gov
Another example from protein databanks is tert-butyl [(1R)-2-methyl-1-(1,3,4-oxadiazol-2-yl)propyl]carbamate, a ligand that contains a 1,3,4-oxadiazole (B1194373) ring attached to a modified propyl chain. rcsb.org The synthesis of potential acetylcholinesterase inhibitors has also yielded complex derivatives where a phenylpiperazine heterocycle is part of a larger molecule that is ultimately converted to an n-propyl carbamate. nih.gov
These examples are summarized in the table below.
| Derivative Name/Type | Heterocyclic Moiety | Reference |
| Albendazole (related structure) | Benzimidazole | nih.gov |
| Ligand OX6 | 1,3,4-Oxadiazole | rcsb.org |
| N-alkyl carbamate derivatives | Phenylpiperazine | nih.gov |
This compound can be used as a building block to create larger conjugate and hybrid molecules. It can undergo condensation reactions with other small molecules, such as formaldehyde (B43269) and methyl carbamate, to form oligomeric or polymeric products. ontosight.ainih.gov These resulting condensates have applications in materials science, including in the formulation of coatings and adhesives. ontosight.ai
In the context of medicinal chemistry, this compound can be conjugated to other molecules to create hybrid therapeutics. Platinum(IV) complexes bearing axial alkyl carbamate ligands have been synthesized and investigated for their cytotoxic properties against human cancer cell lines. acs.org In these hybrid molecules, the carbamate ligand is directly coordinated to the platinum center, influencing the stability and reduction potential of the complex. acs.org Similarly, the synthesis of novel acetylcholinesterase inhibitors involved creating hybrid structures where an n-propyl carbamate group was attached to N-substituted benzylamides of α-(4-phenylpiperazin-1-yl)-γ-hydroxy-butyric acid, combining different pharmacophores into a single molecule. nih.gov
Pharmacological and Biochemical Investigations of Propyl Carbamate and Its Derivatives
Mechanism of Action Studies
The mechanisms through which propyl carbamate (B1207046) derivatives exert their effects are multifaceted, involving direct enzyme inhibition and receptor modulation. These interactions are largely dictated by the specific structural moieties attached to the carbamate core.
Interaction with Enzyme Systems
Propyl carbamate derivatives have been extensively studied as inhibitors of serine hydrolases, particularly those involved in neurotransmitter metabolism.
Carbamates, including this compound derivatives, are well-established inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine. The primary mechanism of inhibition is pseudo-irreversible, involving a two-step process. Initially, the carbamate binds to the active site of the enzyme, followed by the transfer of its carbamoyl (B1232498) group to a critical serine residue in the enzyme's catalytic triad. This results in a carbamylated enzyme that is temporarily inactive. The subsequent hydrolysis and regeneration of the active enzyme occur at a much slower rate compared to the hydrolysis of acetylcholine, leading to a sustained increase in acetylcholine levels in the synaptic cleft. nih.gov
The potency and selectivity of inhibition are highly dependent on the structure of the derivative. For instance, the N-alkyl substituent on the carbamate moiety plays a significant role in determining the rate of carbamylation. rsc.org One of the most notable derivatives in this class is Ladostigil, which incorporates an N-propylcarbamate group and acts as a reversible inhibitor of both AChE and BChE. rsc.orgnih.gov
Research into various carbamate derivatives has yielded a range of inhibitory activities, highlighting the potential for structural modifications to tune potency and selectivity for either AChE or BChE.
Table 1: Cholinesterase Inhibitory Activity of Selected Carbamate Derivatives
| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Ladostigil ((N-propargyl-(3R)-aminoindan-5-yl)-N-propylcarbamate) | AChE / BChE | Acts as a reversible inhibitor of both enzymes. | rsc.orgnih.gov |
| Heterostilbene Carbamate Derivative 16 | BChE | 26.5 nM | nih.gov |
| Thiazole Carbamate Derivative 8 | AChE | ~275.5 µM (weak inhibition) | nih.gov |
Beyond cholinesterases, certain this compound derivatives have been designed as multi-target agents. The derivative Ladostigil is a prominent example, demonstrating potent, irreversible inhibition of monoamine oxidase B (MAO-B) and, to a lesser extent, MAO-A. rsc.orgmdpi.com This dual-action profile is achieved by combining the carbamate pharmacophore responsible for cholinesterase inhibition with the propargylamine moiety found in the MAO-B inhibitor rasagiline. nih.govnih.gov
The MAO-inhibitory action of Ladostigil is reported to be brain-selective, with minimal effects on MAO enzymes in peripheral tissues like the liver and intestine. mdpi.com This selectivity is a key feature, potentially reducing the risk of certain side effects associated with non-selective MAO inhibitors. The neuroprotective effects of Ladostigil are primarily attributed to the propargylamine part of the molecule, which helps stabilize mitochondrial membrane potential, while the carbamate moiety is responsible for the cholinesterase inhibition. nih.govresearchgate.net
Receptor Modulation and Ligand Binding
The carbamate structure is also integral to the interaction of some derivatives with neurotransmitter receptors.
The carbamate functional group is a key structural feature for the binding of ligands to neuronal nicotinic acetylcholine receptors (nAChRs). Studies on carbamoylcholine analogs have demonstrated that the carbamate functionality is vital for binding affinity at various nAChR subtypes, including α4β2, α3β4, and α7.
Structural studies using acetylcholine-binding protein (AChBP), a soluble homolog of the nAChR ligand-binding domain, provide insight into these interactions. They reveal that the binding of carbamylcholine involves close contact between the protein's oxygen atoms and the positively charged groups in the ligand, alongside significant aromatic and hydrophobic contributions. These findings underscore the importance of the carbamate group in anchoring ligands to the nAChR binding site, suggesting that this compound derivatives could be designed to modulate nAChR activity.
The direct and extensive modulation of dopamine receptors by this compound derivatives has not been widely documented. However, research into novel ligands for the dopamine D3 receptor (D3R) provides some insight. In one study focused on developing D3R-selective bitopic ligands from carbazole and tetrahydro-carboline scaffolds, a propyl group was introduced to a nitrogen atom on the linker of a carbamate-containing derivative. nih.gov The investigation found that this structural modification led to a decrease in D3R binding affinity compared to the non-alkylated parent compounds. nih.gov
Separately, in the pursuit of novel dopamine D2 receptor analogues, a compound containing both propyl and carbamate moieties, specifically tert-butyl (3-((2-(2-oxoindolin-4-yl)ethyl)(propyl)amino)propyl)carbamate, was synthesized as an intermediate. rsc.org While this specific molecule was part of a synthetic pathway and not the final compound tested for binding, its creation within a dopamine receptor-focused program indicates the structural compatibility of the this compound scaffold in this area of research. These findings suggest that while the this compound structure can be incorporated into potential dopamine receptor ligands, its influence may be complex and does not inherently guarantee high-affinity binding.
Molecular Mechanisms of Biological Activity
The carbamate functional group is a key structural motif in medicinal chemistry, partly due to its chemical stability and its ability to permeate cell membranes. acs.org Carbamates are considered structural hybrids of amides and esters, a combination that confers chemical stability and the ability to modify molecular interactions. nih.gov This structure allows the carbamate functionality to participate in hydrogen bonding through its carboxyl group and the backbone NH group. acs.org Such characteristics are crucial for a molecule's ability to traverse biological membranes to reach its intended target.
The ability of carbamate derivatives to cross cellular membranes is a significant factor in their biological activity. acs.orgnih.gov By varying the substituents at the amino and carboxyl ends of the carbamate group, it is possible to modulate their pharmacokinetic properties, including membrane permeability. nih.govresearchgate.net For this compound, the propyl group contributes to the lipophilicity of the molecule, which can influence its partitioning into lipid bilayers. Generally, an optimal balance of hydrophilicity and lipophilicity is required for effective membrane transport. Studies on various carbamate derivatives, such as certain cannabidiol (CBD) carbamates, have shown that structural modifications can alter drug tissue exposure and selectivity, underscoring the role of the carbamate moiety and its substituents in membrane interaction and distribution. researchgate.net In a study involving a Caco-2 cell model to assess permeability, certain hexafluoroisothis compound derivatives demonstrated the ability to permeate cells. nih.gov
Carbamylation is a non-enzymatic post-translational modification (PTM) where a carbamoyl group is covalently added to an amino acid residue on a protein, primarily the N-terminus or the ε-amino group of lysine side chains. frontiersin.orgnih.gov This process is distinct from the direct action of a compound like this compound, but it is a fundamental biochemical mechanism involving the core carbamate structure. The reaction typically involves isocyanic acid, which can be generated from the dissociation of urea (B33335) or through the myeloperoxidase-mediated oxidation of thiocyanate. frontiersin.orgcreative-proteomics.com Another mechanism involves the reaction of carbamoyl-phosphate. frontiersin.org
This modification results in the formation of Nε'-carbamyl-lysine, also known as homocitrulline. frontiersin.org Carbamylation can alter a protein's structure, stability, and function, and it is implicated in numerous physiological and pathological processes. creative-proteomics.com For instance, the carbamylation of hemoglobin by carbon dioxide is critical for regulating oxygen binding. frontiersin.org Similarly, the enzyme RuBisCO requires carbamylation for its activation to fix CO2. frontiersin.org
The addition of the carbamoyl group can induce changes in protein and cellular properties and is considered a key event in the pathogenesis of several diseases. frontiersin.orgcreative-proteomics.com Research has shown that carbamylation can affect enzyme activity, gene expression, and cell signaling. frontiersin.org For example, histones are known to be among the most carbamylated proteins, and this modification can promote transcriptional activation, similar to acetylation. frontiersin.org The study of carbamylation is an active area of research, with advancements in proteomic analysis enabling a more thorough investigation of its roles in health and disease. creative-proteomics.com
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule, such as this compound, relates to its biological activity. By systematically modifying the molecule's structure, researchers can identify the key chemical features responsible for its pharmacological effects.
The length of the alkyl chain attached to the carbamate group is a critical determinant of biological activity. This is primarily because the alkyl chain length influences the molecule's hydrophobicity, which in turn affects its absorption, distribution, target binding, and metabolism.
In a study of novel N-aryl carbamate derivatives designed for antifungal activity, the influence of the alkyl chain was investigated. The results indicated that an ethyl group was optimal for activity against the tested fungi. Further extension of the carbon chain did not lead to an improvement in efficacy, suggesting that a specific chain length provides the best balance of properties for target interaction. mdpi.com Similarly, research on hexafluoroisopropyl carbamates as enzyme inhibitors showed that derivatives with alkyl spacers of four to seven carbons (butyl to heptyl) between a heteroaryl system and the carbamate moiety were effective dual inhibitors of the enzymes FAAH and MAGL. nih.gov The quantitative structure-activity relationship of various drugs with double alkyl chains has also been studied, revealing that biological activity often correlates with hydrophobicity, which is directly influenced by the length of the alkyl chains. nih.gov
| Compound | Alkyl Group (R) | Relative Antifungal Activity |
|---|---|---|
| 1y | Methyl | Moderate |
| 1z | Ethyl | High |
| 1aa | Propyl | Moderate-Low |
| 1ab | Isopropyl | Low |
The type and position of substituent groups on a carbamate derivative can dramatically alter its pharmacological efficacy. Substituents can affect the molecule's electronic properties, steric hindrance, and ability to form specific interactions with a biological target.
For example, in a series of hexafluoroisothis compound-based enzyme inhibitors, the nature and position of substituents on an indole ring had a notable effect on inhibitory activity against fatty acid amide hydrolase (FAAH). Moving a fluorine atom from position 7 to positions 4 or 5 reduced potency by a factor of 2-3. nih.gov Replacing the fluorine at position 5 with other groups like chlorine, methyl, methoxy, or cyano resulted in a further loss of efficacy. nih.gov Interestingly, for the enzyme monoacylglycerol lipase (MAGL), the inhibitory effect was mainly determined by the carbamate leaving group, with different substituents on the indole ring having less impact. nih.gov
In another study on N-aryl carbamates, the position of substituents on the N-phenyl ring significantly influenced antifungal activity. mdpi.com Dichloro-substituted compounds showed promising activity, with the 2,3-dichloro and 2,4-dichloro derivatives being superior to the 2,5-dichloro or 2,5-dibromo versions. mdpi.com However, single substituents on the ortho position of the N-phenyl ring nearly eliminated all antifungal activity. mdpi.com
| Compound | Substituent on Indole Ring | Relative Inhibitory Potency (FAAH) |
|---|---|---|
| 24 | Unsubstituted | Baseline |
| 75 | 7-Fluoro | Comparable to Baseline |
| 69 | 4-Fluoro | 2-3x Lower than Baseline |
| 72 | 5-Fluoro | 2-3x Lower than Baseline |
| 75 | 5-Chloro | Lower than 5-Fluoro |
| 81 | 5-Methyl | Lower than 5-Fluoro |
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can be a critical factor in the activity of carbamate derivatives. Since biological targets like enzymes and receptors are chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule.
This principle has been demonstrated in various classes of compounds containing the carbamate moiety. For instance, a detailed structure-activity study of certain carbamate-based HIV-1 protease inhibitors revealed that the stereochemistry of a bis-tetrahydrofuran (bis-THF) ring was critical to the compound's potency. acs.org In a different context, the pharmacological investigation of Pterotaberna alkaloids showed that two stereoisomers, methuenine and 16-epimethuenine, possessed different pharmacological properties. Methuenine acted as a potent non-competitive antagonist against acetylcholine and histamine, while its epimer, 16-epimethuenine, was only a weak antihistaminic agent. nih.gov These examples highlight that a specific spatial orientation is often required for optimal binding of a carbamate-containing molecule to its biological target, and even small changes in stereochemistry can lead to a significant loss of activity.
Pharmacokinetic and Pharmacodynamic Profiling (Excluding Dosage/Administration)
The study of how a chemical substance enters, moves through, and exits the body is fundamental to understanding its biological effects. For this compound and its related derivatives, these pharmacokinetic processes—absorption, distribution, metabolism, and excretion—are influenced by the compound's physicochemical properties.
Research on simple n-alkyl carbamates, including this compound, has provided insights into their movement across biological membranes and their fate within an organism. Studies have demonstrated that these compounds can be absorbed from various sites, including the urinary bladder, suggesting a potential for recirculation of the unmetabolized drug.
One study investigating a series of n-alkyl carbamates in rats found that their absorption from the urinary bladder is rapid and follows first-order kinetics. nih.gov The rate of this absorption was primarily limited by the hydrophilicity of the compound, with more lipophilic (fat-soluble) carbamates showing a plateau in absorption rate. nih.gov
Once absorbed, the distribution and excretion patterns are key determinants of the compound's duration of action. Comparative metabolic studies have shown that this compound and its metabolites are excreted more slowly than those of its lower homologue, ethyl carbamate (urethane). nih.govnih.gov Following administration to rats, both unchanged this compound and its N-hydroxy metabolite have been identified in the urine. nih.govnih.gov The extent of excretion of these compounds can depend on the administered dose. nih.govnih.gov
Table 1: Comparative Excretion of Alkyl Carbamates
| Compound | Relative Excretion Rate | Metabolites Excreted in Urine | Species |
|---|---|---|---|
| Ethyl Carbamate (Urethane) | Faster | N-hydroxyurethane, Ethylmercapturic acid | Rat, Rabbit, Human |
| This compound | Slower | This compound , N-hydroxythis compound | Rat, Rabbit |
| n-Butyl Carbamate | Slower | n-Butyl Carbamate, N-hydroxybutyl carbamate | Rat, Rabbit |
Data sourced from studies on the metabolism of urethane and related compounds. nih.govnih.gov
The biotransformation of this compound primarily involves enzymatic reactions that modify its chemical structure, facilitating its excretion. The main metabolic pathways identified are N-hydroxylation and, for similar alkyl carbamates, oxidation of the alkyl chain.
While hydrolysis of the carbamate ester bond is a known metabolic pathway for many complex carbamates, studies on simple n-alkyl carbamates suggest it is a minor route in certain in vitro systems. nih.gov For these simpler compounds, oxidative pathways tend to dominate.
The primary biotransformation pathway for this compound is N-hydroxylation. nih.govnih.gov This reaction introduces a hydroxyl group onto the nitrogen atom of the carbamate moiety, forming N-hydroxythis compound. This metabolite has been detected in the urine of animals administered the parent compound. nih.govnih.gov
For slightly longer n-alkyl carbamates (C4 to C8), another significant metabolic pathway is ω-1 oxidation. nih.gov This involves the hydroxylation of the carbon atom adjacent to the terminal methyl group of the alkyl chain. For carbamates longer than hexyl carbamate, this can be further oxidized to a keto metabolite. nih.gov Although this specific pathway has been detailed for butyl carbamate and higher homologues, it provides a strong indication of how the propyl chain of this compound might be metabolized.
Identified and Potential Metabolites of this compound:
N-hydroxythis compound: Formed via N-hydroxylation. nih.govnih.gov
This compound: Excreted unchanged. nih.govnih.gov
The metabolic conversion of this compound and related compounds is mediated by specific enzyme systems. The primary enzymes implicated are from the cytochrome P-450 superfamily.
Research conducted on isolated rat hepatocytes has demonstrated a direct link between the metabolism of n-alkyl carbamates and cytochrome P-450 enzymes. nih.gov A clear relationship was observed between the binding affinity of the carbamate for cytochrome P-450 and the rate of its oxidative metabolism. nih.gov For many carbamates, this binding is rapid, indicating that cell membrane permeability is not a rate-limiting step for metabolism by these enzymes. nih.gov
While hydrolysis is a major degradation pathway for many pesticide carbamates, catalyzed by carboxyl ester hydrolases, this route appears to be less significant for simple alkyl carbamates in liver cell systems compared to oxidation by cytochrome P-450. nih.govnih.gov
Table 2: Enzymes Involved in Carbamate Metabolism
| Enzyme Family | Metabolic Pathway | Substrate Example(s) |
|---|---|---|
| Cytochrome P-450 | Oxidative Metabolism (e.g., ω-1 oxidation, N-hydroxylation) | n-Alkyl Carbamates (C2-C10) |
| Carboxyl Ester Hydrolases | Hydrolysis | Pesticide Carbamates |
This table summarizes general findings for the carbamate class. nih.govnih.gov
The carbamate functional group is a versatile tool in medicinal chemistry, often incorporated into the structure of a pharmacologically active molecule to create a prodrug. A prodrug is an inactive or less active compound that is metabolized in the body to release the active drug. nih.gov This strategy is used to overcome issues such as poor solubility, rapid metabolism, or lack of site-specific delivery. nih.gov
Simple carbamates, such as this compound, are characterized by their relative chemical and enzymatic stability compared to esters. nih.gov This stability means that acylating an active amine drug with a simple carbamate is generally not a promising strategy for rapid drug release, as the amidase enzymes that would cleave the bond are less abundant and active than the esterases that cleave ester prodrugs. nih.gov
However, this inherent stability is precisely why the carbamate linkage is widely used in more sophisticated prodrug designs. By modifying the structure, the carbamate can act as a stable linker, achieving first-pass and systemic hydrolytic stability, which protects the drug from premature degradation. nih.govacs.org The release of the active drug is then triggered by other mechanisms, such as enzymatic action at a specific target site. researchgate.net For example, the non-sedating antihistamine loratadine is an ethyl carbamate that undergoes metabolism by cytochrome P-450 enzymes to release the active drug, desloratadine. nih.gov
Therefore, while a simple this compound derivative of a drug might not be an effective prodrug for rapid release, the carbamate moiety itself is a cornerstone of modern prodrug design, offering a way to modulate pharmacokinetic properties and enhance bioavailability through structural modifications. nih.govacs.org
Toxicological and Safety Assessment Research on Propyl Carbamate
Carcinogenesis Studies
Carcinogenesis studies are pivotal in assessing the cancer-causing potential of chemical compounds. For propyl carbamate (B1207046), this research has primarily involved animal models to establish evidence of carcinogenicity and to understand the underlying molecular events.
Early toxicological evaluations have identified n-propyl carbamate as a carcinogen in animal models. According to a summary by the International Agency for Research on Cancer (IARC), n-propyl carbamate is carcinogenic in mice following intraperitoneal injection, where it was observed to produce lung adenomas in three different strains. Further research into the tumor-initiating capabilities of simple alkyl carbamates identified n-propyl carbamate as a possible carcinogen in mice. dergipark.org.tr
| Compound | Animal Model | Route of Administration | Observed Effect | Reference |
|---|---|---|---|---|
| n-Propyl carbamate | Mice (three strains) | Intraperitoneal injection | Lung adenomas | IARC |
| n-Propyl carbamate | Mice (Hall strain) | Not specified in abstract | Identified as a "possible carcinogen" | Pound & Lawson, 1976 dergipark.org.tr |
The carcinogenic potential of propyl carbamate has been evaluated in comparison to other structurally related alkyl carbamates. In a study examining the tumor-initiating potency of methyl, n-propyl, n-butyl, and ethyl carbamates, ethyl carbamate was found to be the most potent carcinogen for the epidermis, liver, and lung in mice. dergipark.org.tr In contrast, methyl carbamate showed no carcinogenic effect, while n-propyl and n-butyl carbamates were classified as possible carcinogens. dergipark.org.tr This suggests that the length of the alkyl chain plays a role in the carcinogenic activity of these simple carbamate esters. Ethyl carbamate (also known as urethane) is a well-documented carcinogen in various animal models, including rats, mice, and hamsters, causing cancer when administered orally, injected, or applied to the skin. cir-safety.org Its carcinogenic properties are considered potent enough that the IARC has classified it as "probably carcinogenic to humans" (Group 2A). cir-safety.org
| Alkyl Carbamate | Relative Carcinogenic Potency in Mice | Reference |
|---|---|---|
| Ethyl carbamate | Most potent (epidermis, liver, lung) | Pound & Lawson, 1976 dergipark.org.tr |
| n-Propyl carbamate | Possible carcinogen | Pound & Lawson, 1976 dergipark.org.tr |
| n-Butyl carbamate | Possible carcinogen | Pound & Lawson, 1976 dergipark.org.tr |
| Methyl carbamate | Without effect | Pound & Lawson, 1976 dergipark.org.tr |
The molecular mechanisms driving the carcinogenicity of this compound are believed to involve direct interaction with genetic material. Studies measuring the binding of radiolabeled carbamates to DNA in mice found that n-propyl carbamate does bind to DNA in the liver and skin. dergipark.org.tr However, the extent of this binding was less than that observed for the more potent carcinogen, ethyl carbamate. dergipark.org.tr The formation of covalent bonds between a chemical and DNA, known as DNA adducts, is a critical step in the initiation of chemical carcinogenesis, as it can lead to mutations if not properly repaired. For the related compound ethyl carbamate, its carcinogenicity is thought to involve metabolic activation to reactive intermediates, such as vinyl carbamate and vinyl carbamate epoxide, which then form promutagenic etheno-DNA adducts. researchgate.net While not directly demonstrated for this compound, a similar pathway of metabolic activation and subsequent DNA adduct formation is a plausible mechanism.
Another potential mechanism for carbamate-induced toxicity and carcinogenesis is the induction of oxidative stress. researcher.life Generally, carbamates can disrupt the balance of reactive oxygen species (ROS) in cells, leading to damage of cellular macromolecules, including DNA, proteins, and lipids. researcher.lifenih.gov The inhibition of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses, has been identified as a mechanism responsible for carbamate toxicity. researcher.lifenih.gov This inhibition can lead to an overproduction of ROS, contributing to cell death and potentially to the initiation of cancer. researcher.lifenih.gov
Genotoxicity and Mutagenicity Assessments
Genotoxicity assessments are crucial for identifying chemicals that can damage genetic material, a key characteristic of many carcinogens. These assessments typically involve a battery of in vitro and in vivo tests.
A comprehensive review of the available scientific literature did not yield specific studies on the mutagenicity of this compound in standard bacterial reverse mutation assays (e.g., the Ames test) or in vivo gene mutation assays. Research on the broader class of carbamates indicates that mutagenicity can be variable and system-dependent. nih.gov For instance, while a structural alert for bacterial mutagenicity for carbamates has been considered, public datasets show a low prevalence of mutagenic carbamates, suggesting that the standard Ames test may be a poor predictor of carcinogenic risk for this chemical class. nih.gov In contrast, other specific carbamate insecticides, such as benfuracarb and furathiocarb, did not show an influence on gene conversion or reverse mutation frequencies in the yeast Saccharomyces cerevisiae D7. who.int The genotoxicity of the related ethyl carbamate is also complex; it is considered a weak mutagen in prokaryotes and its activity varies in fungi. who.int
There is a lack of specific data in the reviewed literature concerning the ability of this compound to induce chromosome aberrations or other forms of direct DNA damage, such as that measured by the comet assay. However, studies on other carbamate compounds have demonstrated such effects. Several carbamate insecticides have been shown to cause DNA damage in human peripheral blood lymphocytes as measured by the comet assay. Furthermore, carbamate insecticides like benfuracarb, carbosulfan, and furathiocarb have been shown to induce a positive response in the in vivo mouse bone marrow micronucleus assay, indicating they cause cytogenetic damage. who.int Ethyl carbamate has also been shown to induce chromosomal aberrations, sister chromatid exchange, and micronucleus formation in in vivo mammalian systems. cir-safety.org These findings highlight a common genotoxic potential within the carbamate class, though direct evidence for this compound is currently absent.
Neurotoxicity Investigations
Research into the neurotoxic effects of various carbamates has been a focal point of toxicological studies, largely due to their primary mechanism of action.
Acute and Subchronic Neurotoxic Effects
Acute exposure to some carbamates is known to cause a range of neurotoxic effects stemming from the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system. nih.govtaylorandfrancis.com Symptoms of acute cholinergic syndrome can include sensory and behavioral disturbances, incoordination, and in severe cases, seizures and respiratory depression. epa.govmsdmanuals.com
Subchronic toxicity studies on certain ethyl-carbamates in animal models have shown alterations in some biochemical parameters and slight pathological changes in the liver, suggesting low subchronic toxicity for those specific compounds. nih.govresearchgate.net However, long-term cognitive deficits in attention, memory, and motor domains have been reported in individuals following acute poisoning with cholinesterase-inhibiting carbamates. nih.gov
Neurodevelopmental Toxicity Studies
The developing nervous system is particularly vulnerable to toxic insults. Studies have linked prenatal and postnatal exposure to some carbamate pesticides with adverse neurodevelopmental outcomes in children. nih.govresearchgate.net These effects may manifest as developmental delays. avensonline.org Research in animal models, such as zebrafish, has shown that exposure to certain carbamates during embryonic development can negatively affect neurodevelopment by reducing the expression of genes crucial for this process. korea.ac.kr The developing brain is considered a primary target organ for the toxicity of some carbamates. researchgate.net
Cholinesterase-Independent Neurotoxic Mechanisms
While the primary mechanism of neurotoxicity for many carbamates is the inhibition of acetylcholinesterase, some research suggests the existence of other, non-cholinergic mechanisms. nih.gov These may include direct effects on neuronal nicotinic receptors, independent of AChE inhibition. nih.gov Furthermore, some studies propose that oxidative stress and the accumulation of oxidatively damaged proteins may contribute to the neurotoxicity of certain carbamates, particularly in differentiated neurons. nih.gov
Reproductive and Developmental Toxicity Studies
The potential for carbamates to interfere with reproductive and developmental processes has been another area of significant research.
Effects on Reproductive Function
Several carbamate pesticides are considered endocrine-disrupting chemicals (EDCs) that can interfere with the normal functioning of the male reproductive system. nih.govresearchgate.netencyclopedia.pub This interference can occur through disruption of the hypothalamic-pituitary-testicular (HPT) axis, which is essential for regulating reproductive hormones. nih.govencyclopedia.pub Exposure to certain carbamates has been shown to compromise steroidogenesis (the production of steroid hormones) and spermatogenesis (the production of sperm). nih.govresearchgate.net This can lead to diminished male fertility. nih.govresearchgate.net Some studies have reported reduced sperm counts and decreased testosterone concentrations following exposure to anti-AChE carbamates. nih.govencyclopedia.pub
Embryotoxicity and Teratogenicity
In utero exposure to some carbamates has been associated with embryotoxicity, fetotoxicity, and teratogenesis (birth defects) in animal studies. researchgate.net Studies on zebrafish embryos exposed to certain carbamate pesticides have revealed a range of morphological defects, including shortened body length, reduced eye size, and edema. korea.ac.kr Furthermore, these exposures can impair the formation of the heart and blood vessels. korea.ac.kr
Immunotoxicity Research
The immunotoxic potential of this compound, a member of the broader class of carbamate compounds, is an area of ongoing scientific inquiry. Research into the effects of carbamates on the immune system is crucial for understanding their potential health implications. While specific data on this compound is limited, studies on other carbamate compounds provide insights into the potential mechanisms of immunotoxicity, including effects on immune cell function and the role of oxidative stress.
Effects on Immune Cell Function
At present, there is a notable lack of specific research findings detailing the effects of this compound on the function of various immune cells, such as lymphocytes (T-cells and B-cells), macrophages, and natural killer (NK) cells. General studies on other carbamates have indicated the potential for this class of compounds to modulate immune responses. For instance, some carbamates have been shown to affect T-cell proliferation and cytokine production, which are critical for a coordinated immune response. However, without direct studies on this compound, it is not possible to extrapolate these findings definitively. Further research is required to elucidate the specific interactions of this compound with different immune cell populations and to determine its impact on their functional activities.
Role of Oxidative Stress in Immunotoxicity
Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects with antioxidants. It is a recognized mechanism through which various chemical compounds can exert toxic effects, including immunotoxicity. The metabolism of certain carbamates has been associated with the generation of ROS, which can lead to cellular damage and disrupt normal immune cell function. researchgate.netnih.gov
Currently, there is no specific research available that investigates the role of oxidative stress in any potential immunotoxicity of this compound. Studies have not yet explored whether this compound exposure leads to an increase in ROS production in immune cells or a depletion of endogenous antioxidants like glutathione. Therefore, the contribution of oxidative stress to the immunotoxic profile of this compound remains an uninvestigated area.
Environmental Fate and Ecotoxicological Implications
Degradation and Persistence in Environmental Matrices
Table 1: General Persistence of Carbamate Herbicides in Soil (Note: This table provides general data for carbamate herbicides and not specifically for this compound due to a lack of available data.)
| Carbamate Type | Typical Half-life in Soil | Primary Degradation Pathway |
|---|---|---|
| Thiocarbamates | 1 - 4 weeks | Microbial Degradation |
| General Carbamates | Variable (days to weeks) | Microbial Degradation, Hydrolysis |
Metabolism by Soil Microorganisms
Microbial degradation is a primary pathway for the breakdown of many organic compounds in the soil, including carbamate pesticides. semanticscholar.orgupm.edu.my Soil microorganisms can utilize these compounds as a source of carbon and nitrogen, breaking them down into simpler, less toxic substances. nih.govresearchgate.net The initial step in the microbial metabolism of many carbamates involves the hydrolysis of the ester or amide linkage by enzymes such as hydrolases and carboxylesterases. plos.orgnih.gov
There is currently a lack of research identifying the specific microorganisms (bacteria or fungi) that are capable of metabolizing this compound. Consequently, the metabolic pathway, the enzymes involved, and the resulting breakdown products of this compound in soil are unknown. Further investigation is needed to characterize the microbial communities and enzymatic processes responsible for the biodegradation of this compound in the environment.
Advanced Analytical and Computational Methodologies in Propyl Carbamate Research
Chromatographic Techniques for Detection and Quantification
Chromatographic methods are central to the separation and analysis of propyl carbamate (B1207046), often in complex mixtures. These techniques are prized for their sensitivity and selectivity.
Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful tool for the analysis of propyl carbamate. In this technique, the compound is vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
This compound is often used as an internal standard in the determination of other carbamates, such as ethyl carbamate, in alcoholic beverages. 21food.cnoiv.intoiv.intoiv.int The principle involves adding a known quantity of this compound to the sample, which then undergoes extraction and concentration before GC/MS analysis. 21food.cnoiv.intoiv.intoiv.int The analysis is typically performed in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes. 21food.cnoiv.intoiv.intoiv.int
Key parameters for the GC/MS analysis of this compound often include:
Column: A capillary column, such as a DB-WAX or Carbowax 20M type, is commonly used. 21food.cnoiv.intoiv.int For particularly complex samples, a longer column may be employed for better separation. oiv.intoiv.int
Injector Temperature: Typically set around 180°C. 21food.cnoiv.intoiv.int
Carrier Gas: Helium is a common choice, with a flow rate of approximately 1 mL/min. 21food.cnoiv.intoiv.int
Temperature Program: A programmed temperature ramp is used to facilitate the separation of compounds with different boiling points. A typical program might start at 40°C, ramp to 150°C, and then increase to 220°C. 21food.cnoiv.intoiv.int
Retention Time: Under specific conditions, the retention time for this compound is expected to be in the range of 27-31 minutes. 21food.cnoiv.intoiv.int
The mass spectrometer parameters are optimized for lower mass sensitivity, and specific ions are monitored to confirm the identity of this compound. 21food.cnoiv.intoiv.int
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is another cornerstone for the analysis of carbamates, including this compound. nih.govacs.org LC separates compounds in a liquid mobile phase as they interact with a solid stationary phase packed in a column. Various detectors can be coupled with LC for the detection of this compound.
A common approach for analyzing this compound is reverse-phase HPLC. sielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. For instance, a mixture of acetonitrile, water, and an acid like phosphoric or formic acid can serve as the mobile phase. sielc.com The use of formic acid makes the method compatible with mass spectrometry (MS) detection. sielc.com
LC methods can be coupled with different types of detectors:
UV Detection: This method is used in the analysis of carbamate insecticides after separation on a C-18 column. researchgate.net
Fluorimetric Detection: This highly sensitive technique can be employed after post-column derivatization. For example, after separation, the carbamate can be hydrolyzed to its corresponding primary amine, which then reacts with agents like o-phthalaldehyde (B127526) and 3-mercaptopropionic acid to form a fluorescent isoindole that is easily quantified. nih.gov
Mass Spectrometry (MS): LC-MS/MS systems, particularly those with a triple quadrupole, are increasingly used for pesticide residue analysis due to their high sensitivity and specificity. nih.gov These systems often operate in the multiple reaction monitoring (MRM) mode for quantification. nih.govnih.gov
The choice of detector depends on the required sensitivity, the complexity of the sample matrix, and the specific analytical goals.
Solid-phase extraction (SPE) is a widely used sample preparation technique to isolate and concentrate carbamates like this compound from complex matrices prior to chromatographic analysis. 21food.cnoiv.intoiv.intoiv.int This cleanup step is crucial for removing interfering substances and improving the accuracy and sensitivity of the subsequent analysis. researchgate.netorientjchem.org
The general principle of SPE involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte of interest. The analyte is then eluted with a small volume of a suitable solvent. For the analysis of carbamates in alcoholic beverages, the sample is typically diluted with water and passed through an SPE column. 21food.cnoiv.intoiv.intoiv.int The carbamates, including the this compound internal standard, are retained on the column and then eluted with a solvent like dichloromethane. 21food.cnoiv.intoiv.intoiv.int
Various SPE sorbents are available, and the choice depends on the properties of the analyte and the sample matrix. Hydrophilic-lipophilic balanced (HLB) polymeric sorbents and mixed-mode ion-exchange sorbents have been developed for the extraction of a wide range of compounds, including carbamates. lcms.cz For instance, C18-SPE has been used for the preconcentration of carbamates from wine samples. orientjchem.org
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to characterize this compound.
¹H NMR: The proton NMR spectrum of this compound shows distinct signals corresponding to the different types of protons in the molecule. rsc.org
A triplet corresponding to the methyl (CH₃) protons. rsc.orgrsc.org
A multiplet or sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group. rsc.orgrsc.org
A triplet for the methylene (OCH₂) protons adjacent to the oxygen atom. rsc.orgrsc.org
A broad singlet for the amine (NH₂) protons. rsc.org
¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the this compound molecule. rsc.org Key chemical shifts include signals for the three distinct carbon atoms of the propyl group and the carbonyl carbon of the carbamate functional group. rsc.org
The following table summarizes representative ¹H and ¹³C NMR spectral data for this compound.
Table 1: NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |
| ¹H | 0.874-0.911 | t | 7.6 | CH₃ | rsc.org |
| ¹H | 1.585-1.656 | m | CH₂ | rsc.org | |
| ¹H | 4.042-4.076 | t | 6.8 | OCH₂ | rsc.org |
| ¹H | 5.572 | brs | NH₂ | rsc.org | |
| ¹³C | 10.34 | CH₃ | rsc.org | ||
| ¹³C | 22.26 | CH₂ | rsc.org | ||
| ¹³C | 66.83 | OCH₂ | rsc.org | ||
| ¹³C | 153.74 | C=O | rsc.org |
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. rsc.orgnist.gov
Key vibrational frequencies observed in the FTIR spectrum of this compound include:
N-H stretching: Bands in the region of 3422-3339 cm⁻¹ are characteristic of the amine group. rsc.org
C=O stretching: A strong absorption band around 1707 cm⁻¹ corresponds to the carbonyl group of the carbamate. rsc.org
N-H bending: A band around 1616 cm⁻¹ is attributed to the bending vibration of the N-H bond. rsc.org
C-O stretching: The stretching vibration of the C-O bond appears around 1211 cm⁻¹. rsc.org
C-N stretching: A band around 1384 cm⁻¹ is assigned to the C-N stretching vibration. rsc.org
The following table summarizes the main FTIR absorption bands for this compound.
Table 2: FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |
| 3422-3339 | -NH stretching | rsc.org |
| 1707 | >C=O stretching | rsc.org |
| 1616 | -NH bending | rsc.org |
| 1384 | -CN stretching | rsc.org |
| 1211 | C-O stretching | rsc.org |
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with gas chromatography (GC/MS), is a cornerstone for the analysis of carbamates. While much of the literature focuses on the detection of ethyl carbamate in alcoholic beverages due to its toxicological relevance, this compound frequently serves as an essential internal standard in these quantitative methods. oiv.intperkinelmer.com21food.cn The use of this compound in this role leverages its structural similarity to the analyte, ensuring comparable behavior during sample extraction and chromatographic separation, which is critical for accurate quantification.
The typical analytical procedure involves adding a known quantity of this compound to a sample, followed by solid-phase extraction (SPE) to isolate the carbamates. oiv.int21food.cn The concentrated eluate is then injected into the GC/MS system. Analysis is often performed in the selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring specific fragment ions characteristic of the compounds of interest. oiv.intoiv.int For this compound, characteristic ions are monitored to confirm its presence and quantify it relative to the target analyte. The electron ionization (EI) mass spectrum of this compound is well-documented, providing the basis for its identification. nist.gov
The following table summarizes typical parameters used in GC/MS methods for the analysis of carbamates where this compound is used as an internal standard.
| Parameter | Description | Source |
|---|---|---|
| Instrumentation | Gas Chromatograph coupled with a Mass Spectrometer (GC/MS) | oiv.intperkinelmer.com |
| Column | Capillary fused silica (B1680970) column, typically Carbowax 20M type (e.g., 30m x 0.25mm, 0.25µm film thickness) | oiv.int |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | oiv.int |
| Injection Mode | Splitless injection | oiv.intoiv.int |
| Temperature Program | Example: Initial 40°C, ramp to 60°C, then ramp to 150°C | oiv.int |
| MS Detection Mode | Selected Ion Monitoring (SIM) | oiv.int21food.cnoiv.int |
| Monitored Ions (m/z) for this compound | Ions such as m/z 62, 74, and 84 are often used for confirmation and quantification. | oiv.int |
| Internal Standard | This compound is used for the quantification of other carbamates like ethyl carbamate. | perkinelmer.com21food.cnoiv.int |
Computational Chemistry and Cheminformatics
Computational methods have become indispensable in modern chemical research, offering powerful tools to investigate molecules like this compound at an atomic level. These techniques complement experimental work by providing insights into molecular structure, reactivity, and interactions that can be difficult to observe directly.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. d-nb.info In the context of carbamates, docking studies are frequently employed to understand how these molecules interact with biological targets, such as enzymes. For instance, numerous studies have investigated the binding of various carbamate derivatives to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in neurotransmission. mdpi.comnih.gov
These studies typically involve generating 3D models of the carbamate ligand and the enzyme's active site. The docking software then explores possible binding poses, scoring them based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions, van der Waals forces). researchgate.net Research on carbamate-based inhibitors has shown that the carbamate moiety often forms crucial hydrogen bonds with amino acid residues in the enzyme's active site, contributing significantly to the binding affinity. semanticscholar.org While specific docking studies focusing solely on this compound are less common, the principles derived from studies on other carbamates are directly applicable to understanding its potential biological interactions.
The table below presents findings from representative molecular docking studies on various carbamate compounds, illustrating the types of interactions and targets investigated.
| Carbamate Compound Type | Biological Target | Key Findings from Docking | Source |
|---|---|---|---|
| Heterostilbene Carbamates | Butyrylcholinesterase (BChE) | Identified key π-π stacking and hydrogen bonding interactions within the BChE active site. | mdpi.com |
| Acyloxyalkyl Carbamate Prodrugs of Fluoxetine | Butyrylcholinesterase (BChE) | Predicted binding affinities and determined the most stable binding poses, guiding prodrug design. | researchgate.net |
| Tacrine-Carbamate Derivatives | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Used covalent docking to determine binding modes of pseudo-irreversible inhibitors. | nih.gov |
| β-Adrenergic Blocker Carbamates | Cellulose tris(3-chloro-4-methyl phenyl carbamate) (Chiral Stationary Phase) | Explained chiral recognition mechanisms through hydrogen bonding and hydrophobic interactions. | d-nb.info |
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study chemical reactions, providing detailed information about transition states, reaction energies, and potential energy surfaces. rsc.orgmdpi.com For carbamates, DFT calculations have been instrumental in elucidating reaction mechanisms, such as their formation from amines and carbon dioxide. researchgate.netnih.gov
Studies have used DFT to model the reaction pathways, showing, for example, that the formation of carbamic acid from an amine and CO₂ proceeds through a single transition state involving a concerted formation of C–N and O–H bonds. nih.gov DFT has also been used to investigate the degradation of carbamate pesticides by hydroxyl radicals in the atmosphere, calculating the rate constants for various reaction channels and identifying the most likely degradation pathways. researchgate.net These theoretical studies provide a fundamental understanding of the reactivity of the carbamate functional group, which is directly relevant to the synthesis and environmental fate of this compound.
| Reaction Studied | DFT Method/Basis Set (Example) | Key Computational Finding | Source |
|---|---|---|---|
| Carbamate formation from CO₂ and amines | B3LYP/6-311++G(d,p) | Elucidated a six-membered ring mechanism, challenging the intermediacy of a 1,3-zwitterion. | nih.gov |
| Kukhtin–Ramirez reaction for carbamate synthesis | B3LYP/6-31+G(d,p) | Calculated activation and thermodynamic parameters, identifying rate-determining steps. | rsc.org |
| Degradation of carbamate pesticides by OH radicals | Dual-level direct dynamics method | Calculated temperature-dependent rate constants and determined that H-abstraction is the major reaction channel. | researchgate.net |
| CO₂ absorption into aqueous amine solutions | SMD/IEF-PCM/B3LYP/6-311++G(d,p) | Predicted that carbamate forms faster than bicarbonate but readily decomposes via a reverse reaction. | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific property. epa.gov These models are built by finding a statistical relationship between calculated molecular descriptors (e.g., electronic, steric, hydrophobic properties) and experimentally measured activity. nih.gov For carbamates, QSAR has been used to predict properties like carcinogenic potency and to develop models for risk assessment of carbamate pesticides. researchgate.netresearchgate.net
The development of a QSAR model involves selecting a set of compounds with known activities, calculating a wide range of molecular descriptors for each, and then using statistical methods to build and validate a predictive model. epa.gov For example, QSAR models for carbamate pesticides use descriptors to predict their interaction with enzymes like acetylcholinesterase. researchgate.net While a specific QSAR model for this compound itself is not extensively detailed in the literature, the methodologies are broadly applicable to predict its potential biological and physicochemical properties based on its well-defined structure.
| QSAR Application Area | Compound Class | Example Descriptors Used | Predicted Property | Source |
|---|---|---|---|---|
| Carcinogenicity Prediction | Nitroso-compounds (including cyclic carbamates) | 0D, 1D, and 2D DRAGON descriptors | Carcinogenic potency in rats | researchgate.net |
| Human Risk Assessment | Carbamate Pesticides | Physicochemical parameters (e.g., logP, pKa) | Parameters for PBPK/PD models | researchgate.net |
| Receptor Modulation | O-Biphenyl Carbamates | Topological, electronic, and spatial descriptors | Dual modulation of receptors | epa.gov |
Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. rsc.org An MD simulation numerically solves Newton's equations of motion for a system of interacting particles, providing a detailed view of the conformational dynamics and thermodynamics of the system. In carbamate research, MD simulations are used to study the stability of ligand-receptor complexes predicted by molecular docking and to explore the dynamic behavior of these systems in a simulated physiological environment. nih.govresearchgate.net
For example, MD simulations have been used to study complexes of carbamate-based inhibitors with cholinesterase enzymes. nih.gov These simulations can reveal how the inhibitor and enzyme adapt to each other, the stability of key hydrogen bonds over time, and the role of water molecules in the binding interface. nih.gov Such simulations provide a more realistic and dynamic picture of molecular interactions than the static views offered by docking alone, helping to refine the design of new carbamate derivatives with improved properties. researchgate.net
| System Simulated | Simulation Software/Force Field (Example) | Key Insights from MD | Source |
|---|---|---|---|
| Acyloxyalkyl Carbamate Prodrugs with BChE | SiBioLead server | Assessed structural stability, binding energy, and activation mechanisms of the prodrug-enzyme complex. | researchgate.net |
| Carbamate-linked Lipopeptides with TLR2/6 Receptor | Not specified | Studied the dynamic behavior and interactions leading to receptor agonism. | nih.gov |
| Tacrine-Carbamate Derivatives with Cholinesterases | Not specified | Investigated the interaction and stability of the synthesized compounds at the enzyme binding sites. | nih.gov |
| Ropinirole Analogues (Carbamates) with Dopamine D2 Receptor | Not specified | Analyzed the stability and interactions of the ligand-receptor complex over time. | rsc.org |
Emerging Research Areas and Future Directions
The versatility of the carbamate (B1207046) functional group has positioned propyl carbamate and its derivatives at the forefront of innovative research across multiple scientific disciplines. From the synthesis of new medicines to the development of advanced materials, researchers are continually exploring the potential of this compound. This section delves into the emerging applications and future research trajectories for this compound, highlighting its role in drug discovery, materials science, and toxicology.
Q & A
Basic Research Question
- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis or solvent evaporation.
- Waste disposal : Neutralize carbamates with alkaline hydrolysis (e.g., 10% NaOH) before disposal . Document all procedures in institutional safety reviews .
How can in silico modeling predict this compound’s interactions with biological targets, and what are its limitations?
Advanced Research Question
Use molecular docking (e.g., AutoDock Vina) to simulate binding to acetylcholinesterase or other enzymes. Validate predictions with in vitro assays (e.g., IC₅₀ measurements). Limitations include force field inaccuracies and solvation effects; cross-validate with QSAR models .
What strategies improve the extraction efficiency of this compound from complex matrices (e.g., environmental samples)?
Advanced Research Question
Optimize solid-phase extraction (SPE) using C18 cartridges and eluents like methanol:water (70:30). For biological matrices, employ protein precipitation with acetonitrile. Validate recovery rates (>80%) via spike-and-recovery experiments . Compare with alternative methods (e.g., liquid-liquid extraction) .
How do structural modifications of this compound influence its pharmacokinetic properties?
Advanced Research Question
Modify the carbamate alkyl chain or introduce electron-withdrawing groups. Assess logP (octanol-water partition coefficient) for permeability and metabolic stability using liver microsome assays. Correlate structural changes with bioavailability using rat models .
What are the best practices for documenting and sharing experimental data on this compound?
Basic Research Question
- Metadata : Include synthesis protocols, instrument settings, and raw data files (e.g., NMR spectra, chromatograms).
- Repositories : Use platforms like Zenodo or institutional databases. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Lab notebooks : Digitize entries with timestamps and witness signatures .
How can researchers design dose-response studies to evaluate this compound’s neurotoxic effects?
Advanced Research Question
- In vivo : Use zebrafish embryos for high-throughput screening; measure LC₅₀ and behavioral endpoints (e.g., locomotor activity).
- In vitro : Differentiate SH-SY5Y neurons and expose to 0.1–100 µM this compound. Assess mitochondrial toxicity via MTT assay. Normalize data to positive controls (e.g., rotenone) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
